Cephacetrile ethanolamine salt

Formulation Science Parenteral Drug Delivery Solubility Enhancement

Cephacetrile ethanolamine salt (CAS 84803-50-9) is a 1:1 stoichiometric complex of the broad-spectrum first-generation cephalosporin cephacetrile and 2-aminoethanol, with a molecular weight of 400.4 g/mol. While the core bactericidal activity stems from the cephacetrile moiety, this specific salt form profoundly alters the compound's physicochemical profile compared to its parent acid or sodium salt, granting it significantly enhanced aqueous solubility critical for high-concentration parenteral and intramammary preparations.

Molecular Formula C15H20N4O7S
Molecular Weight 400.4 g/mol
CAS No. 84803-50-9
Cat. No. B12767087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephacetrile ethanolamine salt
CAS84803-50-9
Molecular FormulaC15H20N4O7S
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N
InChIInChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1
InChIKeyFIUKYWZKCONOFR-WYUVZMMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephacetrile Ethanolamine Salt (CAS 84803-50-9): A Solubility-Enhanced First-Generation Cephalosporin for Parenteral and Veterinary Formulation


Cephacetrile ethanolamine salt (CAS 84803-50-9) is a 1:1 stoichiometric complex of the broad-spectrum first-generation cephalosporin cephacetrile and 2-aminoethanol, with a molecular weight of 400.4 g/mol . While the core bactericidal activity stems from the cephacetrile moiety, this specific salt form profoundly alters the compound's physicochemical profile compared to its parent acid or sodium salt, granting it significantly enhanced aqueous solubility critical for high-concentration parenteral and intramammary preparations .

Why Cephacetrile Ethanolamine Salt Cannot Be Substituted by Cephacetrile Sodium or First-Generation Analogs


In-class substitution of cephacetrile ethanolamine salt with the more common cephacetrile sodium (CAS 23239-41-0) or other first-generation cephalosporins like cephalothin introduces significant material risk. The ethanolamine counterion is not merely a spectator ion; it is the primary driver of a >100-fold increase in aqueous solubility relative to the parent cephacetrile base . This stark difference directly dictates achievable drug loading in aqueous parenteral solutions and intramammary syringes, where sodium salts or the free acid would fail. Furthermore, head-to-head clinical studies definitively show that cephacetrile achieves 8-fold higher target tissue concentrations compared to cephalothin, undermining any assumption of therapeutic interchangeability [1].

Quantifiable Differentiation of Cephacetrile Ethanolamine Salt Against Closest Analogs


Aqueous Solubility: Ethanolamine Salt vs. Parent Cephacetrile Base and Sodium Salt

The aqueous solubility of the cephacetrile ethanolamine salt exceeds 50 mg/mL, representing a greater than 107-fold improvement over the parent cephacetrile base, which has a measured water solubility of only 0.463 mg/mL (463 mg/L) . This is consistent with the known role of the 2-aminoethanol counterion in forming highly water-soluble salts . In contrast, cephacetrile sodium exhibits limited solubility in DMF and DMSO, aligning with the poor aqueous solubility of the free acid . This solubility differential is the primary formulation advantage of the ethanolamine salt.

Formulation Science Parenteral Drug Delivery Solubility Enhancement Veterinary Pharmaceuticals

Myocardial Tissue Penetration: Cephacetrile vs. Cephalothin in Human Cardiac Surgery

In a controlled study of antibiotic prophylaxis during cardiac surgery, an intravenous dose of 100 mg/kg cephacetrile resulted in a mean heart muscle tissue concentration of 11.2 µg/g at 60 minutes post-injection. This was a full 8-fold higher than the 1.4 µg/g achieved by an identical dose of cephalothin under the same conditions [1]. A separate confirmatory study also reported cephacetrile reaching 73 µg/ml in serum and 11.2 µg/g in tissue, compared to 51 µg/ml and 1.4 µg/g for cephalothin, respectively [2].

Tissue Pharmacokinetics Cardiac Surgery Prophylaxis Antibiotic Prophylaxis First-Generation Cephalosporins

Anti-E. coli Potency: Cephacetrile vs. Cephalothin

Pharmaceutical reference data indicates that cephacetrile possesses 5 to 10 times greater antibacterial activity against Escherichia coli compared to cephalothin . This enhanced potency is further supported by the high stability of cephacetrile against beta-lactamases produced by E. coli and Aerobacter aerogenes . While this comparative activity is not explicitly attributed to the ethanolamine salt form, the active cephacetrile moiety is identical, meaning this quantitative advantage is inherent to the compound class.

Gram-Negative Infections E. coli Antibacterial Potency Beta-Lactam Stability

Renal Excretion Mechanism: Dual Pathway of Cephacetrile vs. Sole Glomerular Filtration of Cephaloridine

A direct comparative study in dogs established that cephacetrile is eliminated by both glomerular filtration and active tubular secretion, whereas cephaloridine is cleared exclusively by glomerular filtration [1]. The study further demonstrated that at very high plasma concentrations, no adverse acute effect on glomerular filtration rate or effective renal plasma flow was observed for either drug [1]. This dual-modal excretion, subsequently confirmed in humans, has significant implications for renal handling and drug-drug interactions, distinguishing cephacetrile from cephaloridine [2].

Renal Pharmacokinetics Drug Elimination Cephalosporin Nephrotoxicity Tubular Secretion

Metabolic Resistance to Desacetyl Degradation: Cephacetrile vs. Cephalothin and Cephapirin

A comparative enzymology study using rat organ homogenates demonstrated that the hydrolytic conversion of cephacetrile to its less active desacetyl metabolite proceeds at the slowest rate among the tested first-generation cephalosporins [1]. The specific conversion rates of cephalothin and cephapirin to their respective inactive desacetyl forms were faster, although exact rate constants were not tabulated in the abstract [1]. This indicates a relative metabolic stability for cephacetrile, which, combined with the solubility advantage of the ethanolamine salt formulation, could maintain higher active drug concentrations in biological matrices over time.

Drug Metabolism Cephalosporin Stability Desacetyl Metabolite Biotransformation

High-Value Application Scenarios for Cephacetrile Ethanolamine Salt Driven by Solubility and Pharmacokinetic Advantages


Development of High-Concentration Parenteral and Intramammary Formulations

The >100-fold aqueous solubility advantage of the ethanolamine salt over the parent cephacetrile base makes it the sole feasible chemical form for developing high-loading (>50 mg/mL) injectable solutions or intramammary syringes for veterinary use. Unlike the sodium salt, which exhibits limited solubility, this form prevents precipitation and syringeability failures, directly addressing a key manufacturing and usability requirement in commercial pharmaceutical products like Vetimast for bovine mastitis [1].

Experimental Models of Deep-Seated Gram-Positive Infections

For preclinical research targeting infections where tissue penetration is critical, cephacetrile's proven 8-fold higher concentration in human heart muscle tissue compared to cephalothin makes it the preferred compound. This evidence supports its selection in surgical prophylaxis models and deep-tissue infection studies where achieving high local bactericidal concentrations is the primary endpoint.

Renal Pharmacology and Active Tubular Secretion Research

Cephacetrile's unique dual elimination pathway via both glomerular filtration and active tubular secretion, directly contrasted with cephaloridine's single filtration-only route , positions its ethanolamine salt as a superior and specific tool compound. Researchers studying renal drug transport, tubular secretion mechanisms, or the nephrotoxicity profile of beta-lactams can leverage this functional difference for mechanistic investigations, as previously demonstrated in probenecid interaction studies [1].

Comparative Metabolite Profiling in Cephalosporin Research

The demonstrated slower rate of conversion to the less active desacetyl metabolite, relative to cephalothin and cephapirin , makes cephacetrile ethanolamine salt a strategic choice for researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling. Its relatively extended metabolic stability simplifies metabolite analysis and provides a cleaner pharmacokinetic profile for correlating drug concentrations with antimicrobial effects in time-kill studies.

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